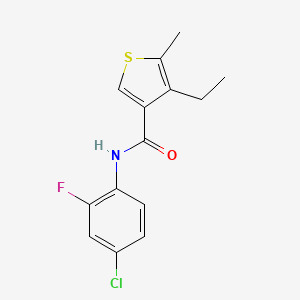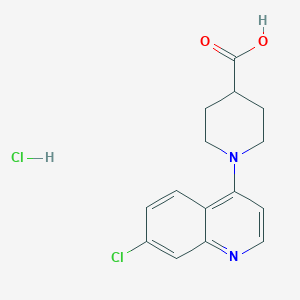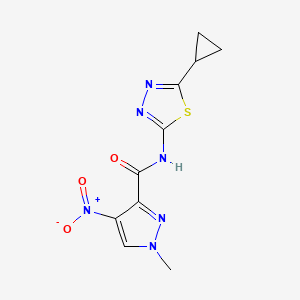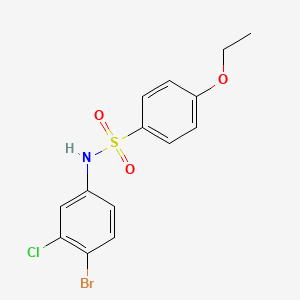![molecular formula C20H22ClNO3 B4742002 methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4742002.png)
methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate
Overview
Description
Methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of pyrrole derivatives and is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with a cyclohexyl-substituted pyrrole derivative under basic conditions, followed by esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrrole ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could interfere with cellular signaling pathways, resulting in the modulation of cell growth and proliferation.
Comparison with Similar Compounds
- Methyl (4Z)-4-[(3-bromophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate
- Methyl (4Z)-4-[(3-fluorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, bromine, fluorine).
- Reactivity: The presence of different halogens affects the compound’s reactivity, particularly in substitution reactions.
- Biological Activity: Variations in the halogen substituent can lead to differences in biological activity and potency.
Methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-13-18(20(24)25-2)17(12-14-7-6-8-15(21)11-14)19(23)22(13)16-9-4-3-5-10-16/h6-8,11-12,16H,3-5,9-10H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLUIEGQINPEKR-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)Cl)C(=O)N1C3CCCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)Cl)/C(=O)N1C3CCCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4741944.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide](/img/structure/B4741947.png)
![3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4741953.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4741965.png)




![3-[(4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4741994.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4741995.png)
![1-[4-(allyloxy)benzoyl]-4-bromo-1H-pyrazole](/img/structure/B4742000.png)
![N-(4-fluoro-2-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4742009.png)

